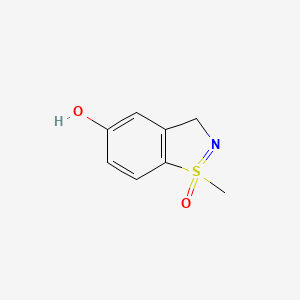

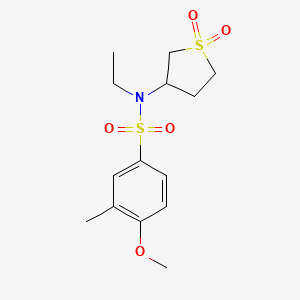

1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

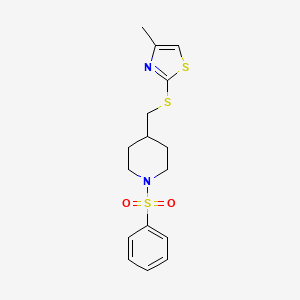

The compound "1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves heterocyclization reactions. For instance, novel benzothiazolo-fused heterocycles have been synthesized using a base-mediated, one-pot heterocyclization method starting with o-nitroheterocyclic aldehydes . Another approach includes the synthesis of 2-(4-aminophenyl)benzothiazoles through high-yielding routes, which have shown potent inhibitory activity against breast cancer cell lines . Additionally, the synthesis of 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles from o-methylaniline with various aromatic carbonic acids has been reported, with the crystal structure of one derivative being elucidated .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and diverse. For example, the crystal structure of a 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazole derivative was investigated using X-ray crystallography, revealing its triclinic space group and unit cell parameters . Similarly, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined, providing insights into bond lengths and angles, as well as the molecular conformation .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, the synthesis of 1,3,4-oxadiazoles containing benzothiazolylthiol grouping involves condensation reactions and cyclodehydration . Additionally, the condensation of aryl-thio-1,2,4-trizoles with bromodimedone in the presence of benzoyl peroxide leads to the formation of triazolo[3,2-b]benzothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The synthesis and characterization of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule, for example, included spectroscopic investigations and quantum chemical computations to determine properties such as vibrational frequencies, electronic absorption, and molecular electrostatic potential . The synthesis of novel heterocycles like 5-methyl-2phenyl-5H-benzo[b] imidazo[2',1':2,3][1,3] thiazolo[4,5-e]oxazine also involves the study of their physical and analytical properties .

Scientific Research Applications

Corrosion Inhibition

1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol derivatives have been explored for their corrosion inhibition properties. Studies reveal that certain benzothiazole derivatives significantly enhance the corrosion resistance of metals in acidic environments. These compounds are believed to form a protective layer on the metal surface, effectively reducing the rate of corrosion. This application is crucial for extending the lifespan and maintaining the integrity of metals in various industrial settings, including pipelines, machinery, and structural components exposed to corrosive substances (Ammal, Prajila, & Joseph, 2018).

Wastewater Treatment

Benzothiazole derivatives, including this compound, are identified in the context of wastewater treatment due to their role as corrosion inhibitors and their presence in industrial discharges. Their elimination in wastewater treatment plants is variable, highlighting the challenge of removing such persistent pollutants from the water cycle. This underscores the need for effective wastewater treatment technologies capable of addressing such compounds to prevent their release into aquatic environments (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been extensively studied. Specific compounds within this chemical class have demonstrated significant activity against various cancer cell lines, including breast cancer. The research traces the development of these compounds from discovery through to clinical candidacy, emphasizing their selective uptake by cancer cells, interaction with cellular receptors, and induction of cell death mechanisms. This exploration has led to the identification of promising candidates for further clinical evaluation, highlighting the potential of benzothiazoles in cancer therapy (Bradshaw & Westwell, 2004).

Photocatalytic Applications

Research into the photocatalytic properties of benzothiazoles, including derivatives of this compound, demonstrates their potential in environmental remediation and solar energy conversion. These compounds participate in photochemical reactions that can degrade pollutants or convert solar energy into chemical energy, indicating their utility in creating cleaner, sustainable energy solutions (Abdou, Sidky, & Wamhoff, 1987).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Benzothiazole derivatives are explored for their medicinal properties, specifically their ability to inhibit xanthine oxidase, a key enzyme involved in purine metabolism linked to conditions such as gout. Additionally, these compounds exhibit anti-inflammatory activity, suggesting their potential in the development of new therapeutic agents for treating inflammatory diseases (Smelcerovic et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets, such as carbonic anhydrase 2 .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, including the cyclo-oxygenase and 5-lipoxygenase pathways .

Result of Action

Related compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It’s worth noting that similar compounds have been found to exhibit significant activity in various environments .

properties

IUPAC Name |

1-methyl-1-oxo-3H-1,2-benzothiazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12(11)8-3-2-7(10)4-6(8)5-9-12/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRHQGVMXNEDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS1(=NCC2=C1C=CC(=C2)O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2528064.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)